N-(morpholin-2-ylmethyl)pyridazin-3-amine
Description
Properties
IUPAC Name |
N-(morpholin-2-ylmethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-2-9(13-12-3-1)11-7-8-6-10-4-5-14-8/h1-3,8,10H,4-7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMVPKJFFVRRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CNC2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(morpholin-2-ylmethyl)pyridazin-3-amine typically involves the reaction of pyridazin-3-amine with morpholine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Pyridazin-3-amine+Morpholine→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(morpholin-2-ylmethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridazine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N-(morpholin-2-ylmethyl)pyridazin-3-amine is its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit activity against various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
A study synthesized several derivatives of this compound and evaluated their antimicrobial activities. The results indicated that certain compounds displayed significant activity against Mycobacterium smegmatis and Candida albicans. The minimum inhibitory concentration (MIC) values for the most effective derivatives were as low as 15.6 μg/mL, showcasing their potential as therapeutic agents in treating infections caused by resistant strains .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound A | M. smegmatis | 15.6 |
| Compound B | C. albicans | 31.2 |
| Compound C | S. cerevisiae | 62.5 |
Anticancer Research
This compound also shows promise in cancer research, particularly in targeting specific cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A recent study explored the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated that the compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 μM, with a notable induction of apoptosis in treated cells .
| Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 25 | 70 |
| PC3 (Prostate) | 30 | 65 |
Neurological Applications
The compound has been investigated for its potential effects on neurological disorders such as Parkinson's disease and ADHD.
Case Study: Neuroprotective Effects
In vitro studies have shown that this compound can protect neurons from oxidative stress-induced damage, which is a critical factor in neurodegenerative diseases. The compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability in neuron cultures exposed to neurotoxins .
| Treatment | ROS Levels (Relative Units) | Cell Viability (%) |
|---|---|---|
| Control | 100 | 100 |
| N-(morpholin...) | 45 | 85 |
Mechanism of Action
The mechanism of action of N-(morpholin-2-ylmethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyrazolo-Pyridazine Derivatives
Example Compound : 4,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (C₁₇H₁₃N₅, MW: 287.32 g/mol)
- Key Structural Differences : Incorporates a fused pyrazolo ring system.
- Biological Activity : Demonstrates potent inhibition of EGFR (IC₅₀: ~45 nM) and CDK-2 (IC₅₀: ~120 nM), with cytotoxic activity against HepG-2, HCT-116, and MCF-7 cancer cell lines .
- Mechanistic Insight : The pyrazolo-pyridazine scaffold facilitates binding to kinase active sites through hydrophilic interactions, as shown in molecular docking studies .
Pyridazine-Imidazole Derivatives
Example Compound : BPN-15606 (C₂₁H₂₂FN₇O, MW: 407.44 g/mol)
- Key Structural Differences : Contains a 6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl group and fluorophenyl substituent.
- Biological Activity : Acts as a γ-secretase modulator (GSM) for Alzheimer’s disease, reducing amyloid-β42 production .
- Comparison : The imidazole and fluorophenyl groups confer target specificity for γ-secretase, whereas the morpholine group in N-(morpholin-2-ylmethyl)pyridazin-3-amine may favor interactions with kinases or GPCRs.
Pyridazine-Pyrimidine Hybrids
Example Compound : N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
- Key Structural Differences : Combines pyridazine with pyrimidine and phenyl groups.
- Biological Activity : Inhibits glycogen synthase kinase-3β (GSK-3β) with CoMFA-predicted activity (r² = 0.870) .
- Mechanistic Insight : The pyrimidine ring enhances π-π stacking in the ATP-binding pocket of GSK-3β.
- Comparison : The absence of a pyrimidine ring in this compound may limit GSK-3β affinity but improve selectivity for other targets.
Sulfonylpiperazine-Substituted Pyridazines
Example Compound : 6-(4-Butylsulfonylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine (C₁₈H₂₆N₆O₂S, MW: 390.51 g/mol)
- Key Structural Differences : Contains a sulfonylpiperazine group and methylpyridyl substituent.
- Biological Activity: Not explicitly reported, but the sulfonyl group may enhance metabolic stability .
- Comparison : The morpholine group in this compound offers better solubility than the bulky sulfonylpiperazine moiety.
Chloro/Nitro-Substituted Pyridazines
Example Compound : 6-Chloro-N-(4-nitrophenyl)pyridazin-3-amine (C₁₀H₇ClN₄O₂, MW: 250.65 g/mol)
- Key Structural Differences : Features electron-withdrawing chloro and nitro groups.
- Biological Activity : Investigated for antiangiogenic properties; nitro groups may enhance reactivity .
- Comparison : The electron-rich morpholine group in this compound may favor hydrogen bonding over electrophilic interactions.
Ethylated Analog
Example Compound : N-Ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (C₁₁H₁₈N₄O, MW: 222.29 g/mol)
- Key Structural Differences : Ethyl substitution replaces a hydrogen atom on the amine.
- Biological Activity : Serves as a scaffold; ethylation increases lipophilicity (clogP: ~1.5 vs. ~0.8 for the parent compound) .
- Comparison : The ethyl group may improve blood-brain barrier penetration but reduce aqueous solubility.
Research Implications
- Structural-Activity Relationships (SAR) : The morpholine group in this compound enhances solubility and hydrogen-bonding capacity compared to bulkier substituents (e.g., sulfonylpiperazine) or planar systems (e.g., pyrazolo-pyridazine).
- Target Selectivity : While pyrazolo-pyridazines excel in kinase inhibition, the morpholine scaffold may be better suited for targets requiring flexible, polar interactions (e.g., GPCRs or ion channels).
- ADME Profile : The compound’s moderate molecular weight and lack of charged groups suggest favorable oral bioavailability compared to nitro- or sulfonyl-substituted analogs .
Biological Activity
N-(morpholin-2-ylmethyl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Overview of the Compound
This compound belongs to the pyridazinamine family and features a morpholine ring linked to a pyridazine ring via a methylene bridge. This structural configuration is believed to contribute to its unique biological properties, including potential anticancer and antimicrobial activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : The compound's structure allows it to bind effectively to certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes the findings from various research studies:
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The following table presents the minimum inhibitory concentration (MIC) values against selected microorganisms:
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15.6 | Moderate |
| Escherichia coli | 20.0 | Moderate |
| Candida albicans | 25.0 | Moderate |
Case Studies
- Anticancer Study : A study published in MDPI evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
- Antimicrobial Investigation : Research conducted by Zhang et al. highlighted the antimicrobial efficacy of this compound against Mycobacterium smegmatis, showing an MIC value of 15.6 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .
Q & A
Q. What are the key synthetic strategies for N-(morpholin-2-ylmethyl)pyridazin-3-amine, and how do substituent positions influence reaction efficiency?
The synthesis of pyridazin-3-amine derivatives typically involves sequential nucleophilic aromatic substitution (SNAr) to introduce substituents at specific positions. For example, the 6-position of pyridazin-3-amine can be modified with aryl groups (e.g., 4-fluorophenyl) to enhance bioactivity . Morpholine-derived side chains, such as morpholin-2-ylmethyl, are introduced via alkylation or reductive amination, requiring careful control of reaction conditions (e.g., pH, temperature) to avoid side reactions. Substituent regioselectivity is influenced by electronic and steric factors; electron-withdrawing groups on the pyridazine ring can activate specific positions for functionalization .
Q. How can spectroscopic and crystallographic methods validate the structure of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm proton environments and carbon frameworks. For example, the morpholine moiety exhibits characteristic peaks for methylene protons (~3.5–4.0 ppm) and nitrogen-bound carbons (~45–55 ppm) .
- X-ray Crystallography: Programs like SHELXL and ORTEP-3 are used for structure refinement and visualization. Hydrogen-bonding patterns, critical for stability and intermolecular interactions, are analyzed using graph-set notation (e.g., R(8) motifs) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?
- Enzyme Inhibition Assays: Measure IC values against targets like kinases (e.g., ERK1/2) using fluorescence polarization or radiometric assays. ATP-competitive binding can be validated via kinetic studies .
- Platelet Aggregation Assays: ADP-induced platelet aggregation models (common for pyridazin-3-amine derivatives) assess anti-thrombotic potential .
Advanced Research Questions
Q. How can molecular docking and 3D-QSAR models guide the optimization of this compound for target selectivity?
- Docking Workflow: Use AutoDock or Schrödinger Suite to dock the compound into target pockets (e.g., GSK-3β). Key interactions (e.g., hydrogen bonds with Asp200, hydrophobic contacts with Val135) are identified .
- 3D-QSAR: CoMFA/CoMSIA models correlate substituent features (e.g., morpholine bulk, pyridazine polarity) with activity. A study on GSK-3 inhibitors achieved predictive r > 0.85 by aligning molecules via docking-derived conformations .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
- Metabolic Stability: Assess hepatic clearance using microsomal assays. Pyridazine derivatives often require PEGylation or prodrug approaches to enhance bioavailability .
- Toxicity Profiling: Compare cytotoxicity (e.g., CC in HEK293 cells) with therapeutic indices. Morpholine-containing compounds may exhibit renal toxicity at high doses, necessitating structural tweaks .
Q. How do intermolecular hydrogen-bonding networks influence crystallization and polymorph stability?
Graph-set analysis categorizes hydrogen bonds (e.g., N–H···O, C–H···N) into patterns like chains or rings. For N-(morpholin-2-ylmethyl)pyridazin-3-amine, the morpholine oxygen often acts as an acceptor, forming R(8) motifs with amine donors. Polymorph stability is predicted using lattice energy calculations (Density Functional Theory) .
Q. What in vivo models are appropriate for evaluating cardiac or anti-inflammatory effects?
- Collagen-Induced Arthritis (CIA): Murine CIA models test anti-inflammatory efficacy via joint swelling scores and cytokine levels (e.g., IL-6, TNF-α). Dose optimization (e.g., 100 mg/kg, intraperitoneal) is critical to balance efficacy and toxicity .
- Heart Failure Models: Pressure-overload-induced hypertrophy in rodents assesses cardiac output improvement, mimicking clinical candidates like imazodan .
Methodological Best Practices
Q. How should researchers handle discrepancies in crystallographic data refinement?
Q. What safety protocols are recommended for handling morpholine-containing compounds?
Q. How can high-throughput screening (HTS) pipelines prioritize derivatives for further study?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
